

# 5-(Trifluoromethyl)pyrimidin-2-amine molecular structure

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## Compound of Interest

Compound Name:	5-(Trifluoromethyl)pyrimidin-2-amine
Cat. No.:	B1316368

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An In-Depth Technical Guide to the Molecular Structure of **5-(Trifluoromethyl)pyrimidin-2-amine**

## Introduction

**5-(Trifluoromethyl)pyrimidin-2-amine** is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features—a pyrimidine core, an electron-withdrawing trifluoromethyl group, and a hydrogen-bonding amine group—make it a valuable scaffold for the design of potent and selective therapeutic agents. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, synthesis, and its pivotal role as a building block in the development of novel inhibitors for various biological targets.

## Molecular Structure and Physicochemical Properties

The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. It is substituted at the 2-position with an amine (-NH<sub>2</sub>) group and at the 5-position with a trifluoromethyl (-CF<sub>3</sub>) group.

**Figure 1:** 2D Structure of **5-(Trifluoromethyl)pyrimidin-2-amine**.

## Physicochemical Data

The fundamental properties of **5-(Trifluoromethyl)pyrimidin-2-amine** are summarized below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	69034-08-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> F <sub>3</sub> N <sub>3</sub>	<a href="#">[3]</a>
Molecular Weight	163.10 g/mol	<a href="#">[3]</a>
Alternate Names	2-Amino-5-(trifluoromethyl)pyrimidine	<a href="#">[2]</a>
Appearance	Typically a solid	<a href="#">[4]</a> <a href="#">[5]</a>

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **5-(Trifluoromethyl)pyrimidin-2-amine**. Below is a summary of its characteristic spectral data.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H}$ NMR	~8.5	Singlet	-	Pyrimidine C4-H & C6-H
~5.0 - 7.0	Broad Singlet	-		Amine (-NH <sub>2</sub> )
$^{13}\text{C}$ NMR	~163	Singlet	-	Pyrimidine C2 (C-NH <sub>2</sub> )
~158	Quartet	~4 Hz		Pyrimidine C4 & C6
~122	Quartet	~270 Hz		Trifluoromethyl (-CF <sub>3</sub> )
~110	Quartet	~35 Hz		Pyrimidine C5 (C-CF <sub>3</sub> )

Note: Exact chemical shifts can vary based on the solvent and concentration. The hydrogens on the amine group may exchange with deuterium in D<sub>2</sub>O, causing their signal to disappear.[\[6\]](#) The carbon signals for the CF<sub>3</sub> group and the pyrimidine carbon it is attached to exhibit splitting due to coupling with the fluorine atoms.[\[7\]](#)

## 2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[\[8\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400 - 3250	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH <sub>2</sub> )
1650 - 1580	N-H Bend	Primary Amine (-NH <sub>2</sub> )
1350 - 1150	C-F Stretch (strong)	Trifluoromethyl (-CF <sub>3</sub> )
~1600, ~1550	C=C and C=N Ring Stretch	Pyrimidine Ring
910 - 665	N-H Wag	Primary Amine (-NH <sub>2</sub> )

Note: As a primary amine, two distinct N-H stretching bands are expected.[\[9\]](#) The C-F stretching vibrations of the trifluoromethyl group typically result in one or more strong absorption bands.[\[10\]](#)

## 2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Technique	Feature	m/z Value
Electron Impact (EI)	Molecular Ion [M] <sup>+</sup>	163.04
Fragment [M-H] <sup>+</sup>	162.03	
Fragment [M-CF <sub>3</sub> ] <sup>+</sup>	94.04	
Electrospray (ESI)	Protonated Molecule [M+H] <sup>+</sup>	164.04

Note: The molecular ion peak corresponding to the exact mass (C<sub>5</sub>H<sub>4</sub>F<sub>3</sub>N<sub>3</sub>) is expected. Common fragmentation may involve the loss of the trifluoromethyl group.

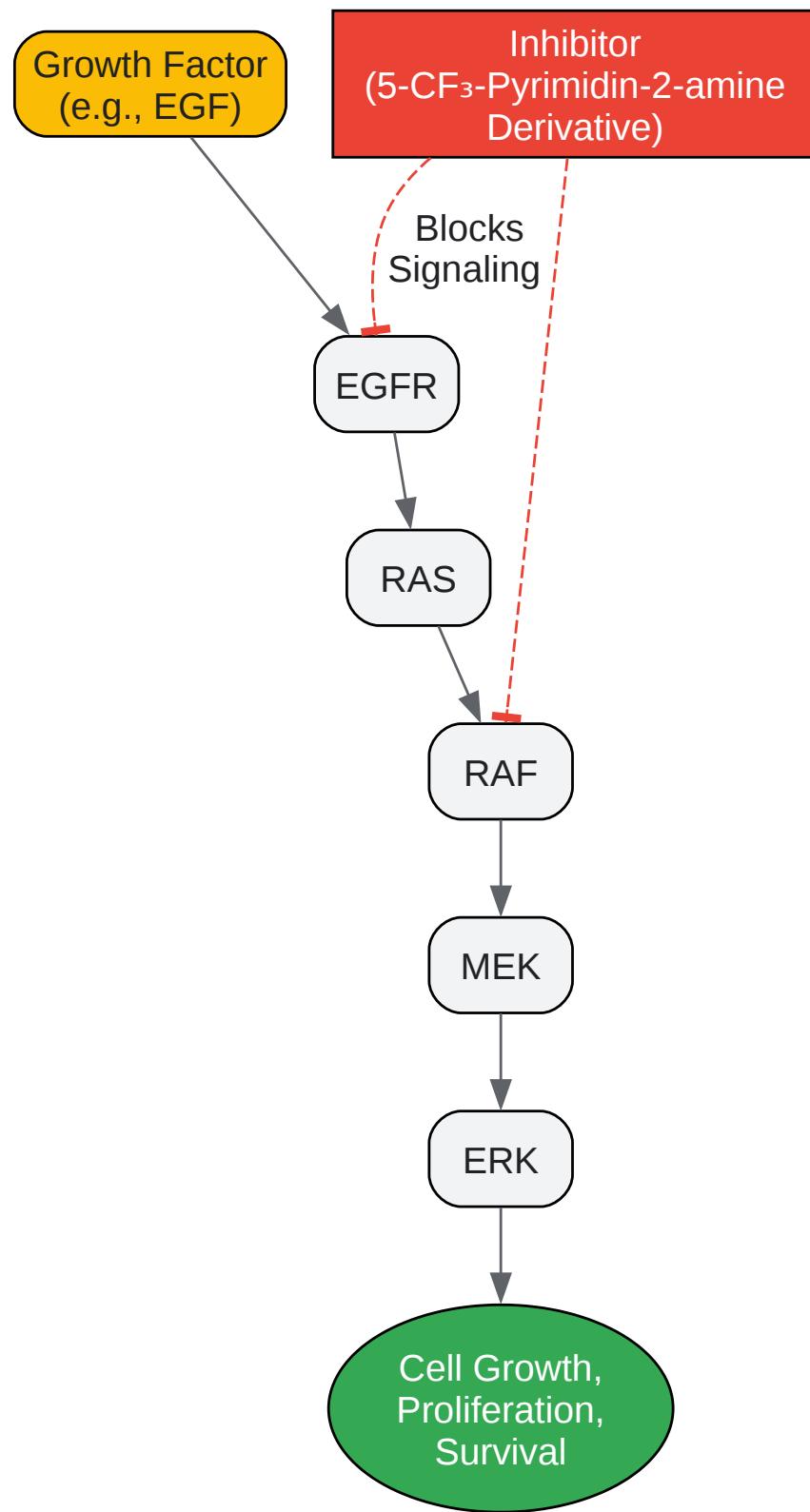
## Synthesis and Reactivity

**5-(Trifluoromethyl)pyrimidin-2-amine** serves as a key intermediate in the synthesis of more complex derivatives. A common synthetic strategy involves the nucleophilic substitution of a chloro-pyrimidine precursor.

## Experimental Protocol: General Synthesis

A widely used method for synthesizing derivatives involves the reaction of a precursor like **4-chloro-5-(trifluoromethyl)pyrimidin-2-amine** with a nucleophile.[11]

- **Dissolution:** Dissolve **4-chloro-5-(trifluoromethyl)pyrimidin-2-amine** (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in a suitable solvent such as acetonitrile (10 mL).
- **Base Addition:** Add a base, typically triethylamine (TEA, 1.5 mmol), to the mixture at room temperature to act as an acid scavenger.
- **Reaction:** Heat the reaction mixture to 80 °C and stir overnight. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
- **Purification:** Purify the resulting crude residue by column chromatography on silica gel to afford the desired product.[11]



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